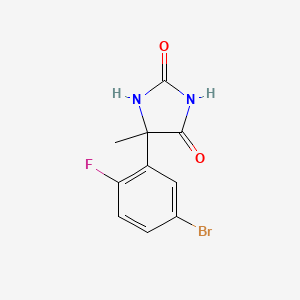![molecular formula C7H7N3S B8768089 Thiazolo[4,5-c]pyridin-2-amine, N-methyl- CAS No. 62638-74-8](/img/structure/B8768089.png)
Thiazolo[4,5-c]pyridin-2-amine, N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-c]pyridin-2-amine, N-methyl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The compound is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-methyl- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused bicyclic system. For instance, the reaction of thiazole derivatives with pyridine-2-amine under specific conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance the efficiency of the synthetic process .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolo[4,5-c]pyridin-2-amine, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-c]pyridin-2-amine, N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, antitumor, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological effects. For instance, it may act as an antagonist at histamine H3 receptors or inhibit the activity of specific kinases involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-b]pyridine: Shares the thiazole-pyridine fusion but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolopyrimidine: Exhibits a broader spectrum of biological activities and is often used in drug development
Uniqueness: Thiazolo[4,5-c]pyridin-2-amine, N-methyl- is unique due to its specific structural configuration, which allows for a distinct set of interactions with biological targets. This uniqueness contributes to its potential as a versatile compound in medicinal chemistry and other scientific fields .
Eigenschaften
CAS-Nummer |
62638-74-8 |
|---|---|
Molekularformel |
C7H7N3S |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-7-10-5-4-9-3-2-6(5)11-7/h2-4H,1H3,(H,8,10) |
InChI-Schlüssel |
OEDVXOZRGYNLGO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=C(S1)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)










![3-{[(2-bromophenyl)methyl]amino}propan-1-ol](/img/structure/B8768107.png)
